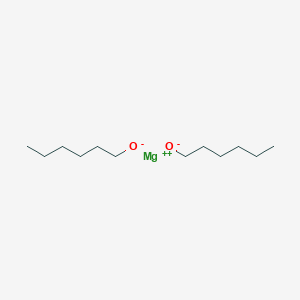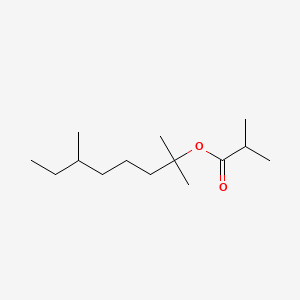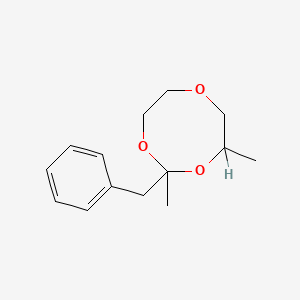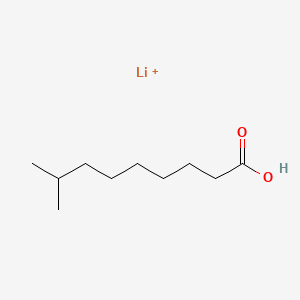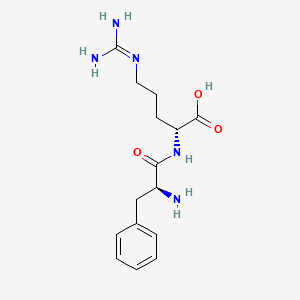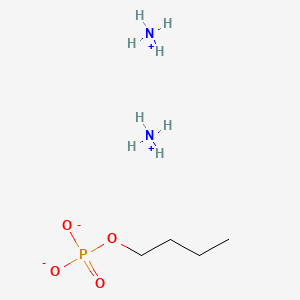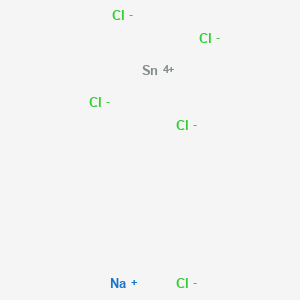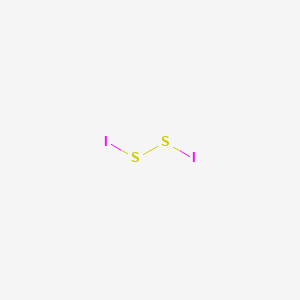
(Z)-1-(Octadec-9-enylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(Octadec-9-enylamino)propan-2-ol is an organic compound characterized by the presence of a long aliphatic chain and an amino alcohol functional group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(Octadec-9-enylamino)propan-2-ol typically involves the reaction of oleylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Oleylamine Reaction: Oleylamine, which contains an octadec-9-enyl group, is reacted with glycidol in the presence of a catalyst.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) and may require a solvent such as ethanol or methanol to facilitate the reaction.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix oleylamine and glycidol under controlled conditions.
Continuous Processing: Continuous processing techniques are employed to ensure a steady production rate.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(Octadec-9-enylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amino alcohol group into other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduced forms such as amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Z)-1-(Octadec-9-enylamino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in the formulation of biological assays and experiments involving cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism by which (Z)-1-(Octadec-9-enylamino)propan-2-ol exerts its effects is primarily related to its surfactant properties. The compound interacts with lipid bilayers and proteins, altering their structure and function. This interaction can affect membrane fluidity, permeability, and protein activity, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Oleylamine: Similar in structure but lacks the amino alcohol group.
Glycidol: Contains the epoxide group but lacks the long aliphatic chain.
Octadecylamine: Similar long aliphatic chain but lacks the amino alcohol functionality.
Uniqueness
(Z)-1-(Octadec-9-enylamino)propan-2-ol is unique due to its combination of a long aliphatic chain and an amino alcohol group. This combination imparts both hydrophobic and hydrophilic properties, making it an effective surfactant and versatile compound in various applications.
Properties
CAS No. |
94107-46-7 |
|---|---|
Molecular Formula |
C21H43NO |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
1-[[(Z)-octadec-9-enyl]amino]propan-2-ol |
InChI |
InChI=1S/C21H43NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21(2)23/h10-11,21-23H,3-9,12-20H2,1-2H3/b11-10- |
InChI Key |
JDAFEOLQWJYXFH-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNCC(C)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




